RFRP-3 (rat)

Description

Historical Discovery and Nomenclature

The identification of RFRP-3 traces back to pioneering work on avian GnIH, a hypothalamic peptide discovered in Japanese quail (Coturnix japonica) in 2000. Researchers observed that GnIH suppressed gonadotropin release via direct pituitary action, challenging the long-held view that gonadotropin-releasing hormone (GnRH) was the sole hypothalamic regulator of reproduction. This discovery prompted investigations into mammalian counterparts, leading to the isolation of RFRP-3 in rats (Rattus norvegicus) and other rodents.

The nomenclature reflects structural and functional distinctions. While avian GnIH contains a C-terminal LPXRFamide (X = L or Q) motif, mammalian orthologs feature a slightly divergent C-terminal sequence, prompting the designation "RFamide-related peptide". In rats, the peptide derived from the Rfrp gene was termed RFRP-3 to denote its position as the third cleavage product of the precursor protein. This naming convention distinguishes it from RFRP-1, another peptide encoded by the same gene but with distinct biological roles.

Evolutionary Context as Mammalian Ortholog of Avian GnIH

RFRP-3’s evolutionary significance lies in its conserved role across vertebrates. Phylogenetic analyses reveal that the Rfrp gene arose early in vertebrate evolution, with orthologs identified in teleost fish, amphibians, birds, and mammals. Functional studies in rats demonstrate that RFRP-3 replicates GnIH’s inhibitory effects on luteinizing hormone (LH) and follicle-stimulating hormone (FSH), despite sequence divergences. For example, intracerebroventricular administration of RFRP-3 in male rats suppresses LH secretion by 40–60%, mirroring avian responses to GnIH.

This functional conservation underscores adaptive pressures to maintain reproductive inhibition mechanisms. In birds, GnIH mediates seasonal breeding by suppressing gonadotropins during non-breeding periods. While rats lack seasonal breeding patterns, RFRP-3 retains roles in stress-induced reproductive suppression and metabolic integration, suggesting evolutionary repurposing of an ancient peptide system. Cross-species reactivity studies further highlight conserved receptor interactions: rat RFRP-3 binds avian GnIH receptors (GPR147) with high affinity, and vice versa.

Structural Classification Within the RFamide Peptide Family

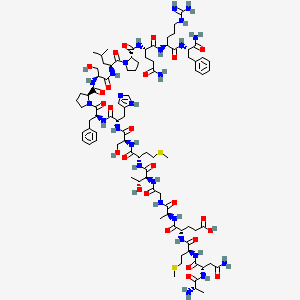

RFRP-3 belongs to the RFamide peptide family, characterized by a C-terminal arginine-phenylalanine-amide motif. The rat peptide’s primary structure consists of 12 amino acids (VPNLPQRF-NH2), sharing the core RFamide sequence with family members like neuropeptide FF (NPFF) and prolactin-releasing peptide (PrRP). Structural studies reveal key features:

- N-terminal modifications : The valine-proline-asparagine (VPN) sequence enhances receptor specificity, distinguishing RFRP-3 from other RFamide peptides.

- C-terminal motif : The LPQRFamide sequence is critical for GPR147 activation, with alanine substitution abolishing receptor binding.

- Post-translational processing : The precursor protein undergoes proteolytic cleavage at monobasic residues, yielding RFRP-3 and the less-studied RFRP-1.

Comparative analysis with related peptides highlights functional diversification. While NPFF regulates pain modulation and PrRP influences feeding behavior, RFRP-3 specializes in reproductive inhibition. This functional specialization correlates with distinct expression patterns: RFRP-3 neurons localize to the dorsomedial hypothalamus (DMH) in rats, projecting to GnRH neurons and the median eminence.

Properties

Molecular Formula |

C88H134N26O25S2 |

|---|---|

Molecular Weight |

2020.3 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C88H134N26O25S2/c1-45(2)35-60(86(138)113-31-15-22-64(113)83(135)103-53(24-26-66(90)118)76(128)100-52(21-14-30-96-88(93)94)75(127)105-57(71(92)123)36-49-17-10-8-11-18-49)108-82(134)63(43-116)111-84(136)65-23-16-32-114(65)87(139)61(37-50-19-12-9-13-20-50)109-79(131)58(38-51-40-95-44-98-51)107-81(133)62(42-115)110-78(130)56(29-34-141-7)104-85(137)70(48(5)117)112-68(120)41-97-73(125)47(4)99-74(126)54(25-27-69(121)122)101-77(129)55(28-33-140-6)102-80(132)59(39-67(91)119)106-72(124)46(3)89/h8-13,17-20,40,44-48,52-65,70,115-117H,14-16,21-39,41-43,89H2,1-7H3,(H2,90,118)(H2,91,119)(H2,92,123)(H,95,98)(H,97,125)(H,99,126)(H,100,128)(H,101,129)(H,102,132)(H,103,135)(H,104,137)(H,105,127)(H,106,124)(H,107,133)(H,108,134)(H,109,131)(H,110,130)(H,111,136)(H,112,120)(H,121,122)(H4,93,94,96)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1 |

InChI Key |

QIJMBTDODJSDJI-YPHUOVQFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

DMSO Master Liquid Preparation

RFRP-3 (rat) is typically solubilized in dimethyl sulfoxide (DMSO) to create a stable master liquid. GlpBio’s protocol specifies dissolving the peptide in DMSO to achieve concentrations up to 50 mg/mL, ensuring compatibility with subsequent dilutions. Critical steps include:

- Solubility Testing : Prior to large-scale preparation, the peptide’s solubility in DMSO must be verified to prevent precipitation.

- Storage Conditions : The master liquid is stored at -80°C to maintain stability, with aliquots thawed only once to avoid degradation.

A representative formulation involves dissolving 10 mg of RFRP-3 in 200 µL DMSO (50 mg/mL), followed by dilution in PEG300 (30%), Tween 80 (5%), and ddH₂O (65%) for in vivo studies. Clarity checks after each solvent addition are mandatory to ensure homogeneity.

Saline-Based Solutions for Intraperitoneal Administration

For chronic studies, RFRP-3 is dissolved in 0.9% saline at concentrations of 1–10 µg/100 µL. This method ensures compatibility with repeated intraperitoneal injections, minimizing local irritation. Key parameters include:

Formulation for Intracerebroventricular Injection

Microinjection into the lateral ventricle requires higher precision. RFRP-3 is prepared at 2 µg/µL in sterile saline, with a delivery volume of 16 µL/kg. This protocol ensures consistent distribution in cerebrospinal fluid, validated via post-injection histological analysis.

Table 1: Formulation Components and Concentrations

Administration Protocols

Chronic Intraperitoneal Injection

Chronic studies involve twice-daily injections for 14 days, with blood and tissue sampling at 60–360 min post-injection. This protocol induces metabolic changes, including hyperglycemia and insulin resistance, validated via glucose tolerance tests.

Acute vs. Chronic Dosing Strategies

- Acute Dosing : Single injections (1–10 µg/100 µL) elicit rapid hyperglycemia within 15 min, peaking at 120 min.

- Chronic Dosing : Prolonged exposure blunts glucose-stimulated insulin secretion, with significant reductions in pancreatic β-cell function.

Table 2: Pharmacodynamic Profile of RFRP-3 (Rat)

| Parameter | Acute Effect (1 h) | Chronic Effect (14 d) | Reference |

|---|---|---|---|

| Blood Glucose | +150% | +200% | |

| Insulin Secretion | -30% | -50% | |

| Hypothalamic Kisspeptin | -25% | -40% |

Quality Control and Validation Techniques

Bioactivity Assays

Stability Testing

RFRP-3 solutions are subjected to freeze-thaw cycles and long-term storage at -80°C, with bioactivity retained for up to 6 months.

Chemical Reactions Analysis

Binding Interactions

RFRP-3 interacts with specific receptors, primarily GPR147 (also known as NPFF1R), which mediates its biological effects. The binding affinity of RFRP-3 to kisspeptin has been quantified using surface plasmon resonance techniques, revealing significant interaction parameters:

-

Binding Rate Constant (Ka) :

-

Dissociation Rate Constant (Kd) :

-

Affinity Constant (KD) :

These values indicate a strong binding interaction between RFRP-3 and kisspeptin, suggesting a direct regulatory mechanism on GnRH neurons through kisspeptin modulation .

Inhibition of Gonadotropin Secretion

RFRP-3 has been shown to inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Experimental data demonstrate that microinjection of RFRP-3 into the lateral ventricle of rats resulted in significantly lower serum concentrations of these hormones compared to control groups:

| Hormone | Control Group (ng/l) | RFRP-3 Group (ng/l) |

|---|---|---|

| FSH | 20.49±0.68 | 16.72±0.67 |

| 20.69±0.75 | 15.31±1.12 | |

| 20.32±0.95 | 17.82±0.74 | |

| 19.58±0.85 | 16.42±1.04 |

These findings confirm RFRP-3's role as an inhibitor in the reproductive axis .

Effects on Cellular Pathways

Research indicates that RFRP-3 influences various cellular pathways, including the PI3K/AKT/mTOR pathway, which is critical for cell growth and metabolism:

-

Treatment with RFRP-3 led to a significant reduction in the expression levels of PI3K and mTOR in HEC-1A cells, along with decreased phosphorylation of AKT.

This suggests that RFRP-3 may promote apoptosis in certain cell types by inhibiting these pathways, thereby affecting cellular proliferation and survival .

Impact on Reproductive Health

RFRP-3's inhibitory action on gonadotropins underscores its potential role in reproductive health issues such as infertility or hormonal imbalances. Its modulation of kisspeptin neurons indicates a complex interplay within the neuroendocrine system that could be targeted for therapeutic interventions.

Role in Energy Homeostasis

Beyond reproduction, RFRP-3 has been implicated in energy regulation, influencing food intake and glucose metabolism:

Scientific Research Applications

Regulation of Food Intake

RFRP-3 has been identified as an important modulator of food intake across several species, including rats. Studies indicate that RFRP-3 can induce hyperphagia (increased food intake) and influence meal microstructure.

- Mechanism : The orexigenic effect of RFRP-3 is associated with alterations in the expression of neuropeptides involved in appetite regulation. Specifically, RFRP-3 administration leads to increased levels of neuropeptide Y (Npy) and decreased levels of pro-opiomelanocortin (Pomc) mRNA in the hypothalamus, suggesting a shift towards increased appetite signaling .

Impact on Reproductive Functions

RFRP-3 serves as a reproductive inhibitor, impacting the hypothalamic-pituitary-gonadal axis. Its role has been extensively studied in relation to gonadotropin release and growth hormone secretion.

- Effects on Gonadotropin Release : Infusions of RFRP-3 have shown to significantly inhibit plasma luteinizing hormone (LH) levels while increasing growth hormone-releasing hormone expression . This suggests that RFRP-3 may modulate reproductive functions without affecting the onset of puberty.

Metabolic Effects

RFRP-3's influence extends beyond appetite regulation to metabolic homeostasis. Research indicates that it plays a crucial role in glucose metabolism and insulin sensitivity.

- Glucose Metabolism : Chronic administration of RFRP-3 has been linked to glucose intolerance and insulin resistance. It appears to inhibit insulin secretion while promoting glucagon release, leading to elevated blood glucose levels .

Case Studies and Experimental Evidence

Several experimental studies have provided insights into the physiological roles of RFRP-3:

- Kisspeptin Interaction : Research has shown that kisspeptin and RFRP-3 have opposing effects on metabolism, highlighting their roles in seasonal reproductive adaptations and energy balance .

- Chronic Stress Response : In male rats subjected to chronic stressors, elevated levels of RFRP-3 were observed, indicating its potential role in mediating long-term changes in reproductive function under stress conditions .

Mechanism of Action

RF-amide related peptide-3 (RFRP-3) exerts its effects by binding to G-protein coupled receptor 147 (GPR147) in the hypothalamus. This binding inhibits the release of gonadotropin-releasing hormone (GnRH), leading to a decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels . Additionally, RFRP-3 modulates feeding behavior and energy homeostasis by interacting with other neuropeptides in the hypothalamus .

Comparison with Similar Compounds

Structural and Functional Homology

RFRP-3 shares structural homology with avian GnIH, both containing a C-terminal RFamide motif. However, functional divergence exists:

Table 1: Functional Differences Between RFRP-3 and GnIH

Comparison with Mammalian RFamide Peptides

Kisspeptin

Galanin-like Peptide (GALP)

Table 2: RFRP-3 vs. Other Mammalian Neuropeptides

| Neuropeptide | Effect on LH | Effect on Feeding | Key Pathway |

|---|---|---|---|

| RFRP-3 | ↓ Inhibits | ↑ Stimulates | GPR147/p38MAPK |

| Kisspeptin | ↑ Stimulates | No direct effect | GPR54/ERK |

| GALP | ↑ Stimulates | ↓ Suppresses | GALP-R/PKA |

Species-Specific Variations in RFRP-3 Function

Rats vs. Sheep

Hamsters vs. Pigs

- Hamsters: RFRP-3 expression peaks during non-breeding seasons but paradoxically drops during maximal reproductive suppression .

- Pigs : Directly inhibits ovarian granulosa cell proliferation via p38MAPK, reducing estradiol and progesterone .

Functional Diversity of RFRP-3

Reproductive Inhibition

Metabolic Regulation

Stress Integration

- Glucocorticoid Interaction : RFRP-3 neurons express glucocorticoid receptors, linking stress to reproductive suppression . Chronic stress upregulates RFRP-3, reducing fertility even after stress cessation .

Molecular Mechanisms and Pathways

Signaling Pathways

Receptor Dynamics

- GPR147 : Widely expressed in the hypothalamus, pituitary, and gonads, enabling diverse RFRP-3 effects .

Biological Activity

RFRP-3 (RFamide-related peptide 3) is a neuropeptide that plays significant roles in regulating various physiological processes, particularly in the context of reproductive and metabolic functions. This article synthesizes findings from multiple studies to elucidate the biological activity of RFRP-3 in rats, focusing on its effects on food intake, hormonal regulation, reproductive behavior, and potential mechanisms of action.

Overview of RFRP-3

RFRP-3 is the mammalian ortholog of gonadotropin-inhibitory hormone (GnIH), initially discovered in birds. It is produced in the hypothalamus and acts primarily on the hypothalamic-pituitary-gonadal (HPG) axis, influencing reproductive hormone secretion and energy homeostasis. The receptor for RFRP-3, GPR147, is expressed on neurons that are sensitive to kisspeptin and gonadotropin-releasing hormone (GnRH), indicating its role in modulating reproductive functions.

Effects on Food Intake and Metabolism

Research Findings:

- Hyperphagia and Obesity : Intraperitoneal administration of RFRP-3 has been shown to significantly increase food intake and body weight in rats. A study demonstrated that chronic treatment with RFRP-3 resulted in hyperphagia, hyperlipidemia, and hyperglycemia, leading to insulin resistance and glucose intolerance .

- Meal Microstructure Alterations : The administration of RFRP-3 alters meal patterns, increasing meal frequency and duration while affecting the microstructure of feeding behavior .

- Hormonal Changes : RFRP-3 treatment has been associated with decreased plasma levels of luteinizing hormone (LH) while increasing growth hormone levels. This dual effect suggests a complex role in endocrine regulation .

Reproductive Effects

Case Studies:

- Inhibition of LH Secretion : In male rats, high doses of RFRP-3 have been shown to suppress sexual behavior while reducing LH levels significantly. This suppression indicates that RFRP-3 may act as a critical regulator of reproductive hormones under certain physiological conditions .

- Effects on Ovariectomized Rats : In ovariectomized estrogen-primed rats, RFRP-3 administration influenced uterine fluid protein profiles and apoptosis in endometrial cancer cells (HEC-1A). The study indicated that RFRP-3 might promote apoptosis through the downregulation of key proteins involved in cell survival pathways .

RFRP-3 exerts its effects through several pathways:

- GPR147 Activation : The primary mechanism involves the activation of GPR147, leading to alterations in intracellular signaling pathways such as PI3K/AKT/mTOR. This pathway is crucial for regulating cell survival and metabolism .

- Interaction with Kisspeptin Neurons : RFRP-3 has been shown to inhibit GnRH neuron activity indirectly by modulating kisspeptin neurons, which are essential for the pulsatile release of GnRH and subsequent LH secretion .

Summary Table of Key Findings

Q & A

Q. What are the primary physiological functions of RFRP-3 in rats, and what experimental models are commonly used to study them?

RFRP-3 (Rat RFamide-Related Peptide-3) primarily regulates reproduction and metabolism by inhibiting gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion while stimulating growth hormone (GH) and food intake. Key experimental models include:

- Ovariectomized Estrogen-Primed (OEP) Rats : Used to study RFRP-3's effects on uterine fluid protein profiles via proteomics .

- Intracerebroventricular (ICV) Injection Models : Assess behavioral and hormonal responses (e.g., suppression of male sexual behavior, increased GH secretion) .

- In Vitro Cell Lines (e.g., HEC-1A Endometrial Carcinoma Cells) : Investigate apoptosis and viability under RFRP-3 exposure .

Q. What methodologies are standard for measuring RFRP-3's effects on hormone secretion?

- Radioimmunoassay (RIA) or ELISA : Quantify plasma LH, GH, and FSH levels post-RFRP-3 administration .

- qPCR : Measure mRNA expression of downstream targets (e.g., PI3K, AKT, mTOR) in tissues like the hypothalamus or endometrium .

- Immunohistochemistry : Map RFRP-3 neuronal projections in brain regions (e.g., medial preoptic area, amygdala) .

Q. How does RFRP-3 interact with the hypothalamic-pituitary-gonadal (HPG) axis?

RFRP-3 binds to GPR147 receptors on GnRH neurons, suppressing their activity and reducing LH pulsatility. This is demonstrated in OEP rats, where RFRP-3 downregulates GnRH-associated proteins (e.g., Gna13, Kras) and upregulates MMP9 in uterine fluid . ICV injections in male rats confirm LH inhibition and GH stimulation, highlighting its dual regulatory role .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on RFRP-3's effects across species or sexes?

Discrepancies arise from species-specific receptor affinities and hormonal contexts. For example:

- Sex Differences : In Syrian hamsters, RFRP-3 inhibits LH in females but stimulates it in males, linked to higher GPR147 expression in female brains .

- Dose and Timing : Rat RFRP-3 suppresses male sexual behavior only during the photophase (light phase), influenced by melatonin-regulated gene expression . Methodological Recommendation: Use sex- and species-specific peptide variants (e.g., murine vs. rat RFRP-3) and control for estrous cycle stages or circadian timing .

Q. What molecular mechanisms underlie RFRP-3's dual roles in apoptosis and cell viability?

In HEC-1A cells, RFRP-3 activates autophagy via the PI3K/AKT/mTOR pathway, increasing LC3-II/I ratios and reducing p62 protein levels. Concurrently, it upregulates GPR147, which may mediate anti-apoptotic effects. Proteomic analysis of OEP rat uterine fluid reveals MMP9 upregulation, suggesting tissue-specific modulation of extracellular matrix proteins . Experimental Design: Combine siRNA knockdown (e.g., targeting GPR147) with phospho-specific antibodies to map signaling cascades .

Q. How does chronic RFRP-3 administration differ from acute exposure in modulating reproductive activity?

- Acute Exposure : Single ICV injections in male rats suppress LH and sexual behavior within 20–30 minutes .

- Chronic Infusion : In female hamsters, continuous RFRP-3 delivery reduces ovarian weight and LH surge amplitude but does not fully suppress reproduction, indicating adaptive mechanisms . Methodological Note: Use osmotic minipumps for chronic studies and monitor pulsatile hormone secretion via frequent blood sampling .

Q. What advanced techniques elucidate RFRP-3 neuron activity in vivo?

- Electrophysiological Recordings : Track firing rates of RFRP-3 neurons in the dorsomedial hypothalamus (DMH) across estrous stages, revealing increased activity during proestrus .

- c-Fos Immunoreactivity : Identify activated RFRP-3 neurons post-stimulation (e.g., AVP fiber appositions) .

- Calcium Imaging : Monitor real-time neuronal activity in transgenic rats expressing GCaMP in RFRP-3 neurons.

Data Contradiction Analysis

- LH Suppression Variability : Murine RFRP-3 reduces LH by ~70% in mice via peripheral injection, whereas rat RFRP-3 in mice shows weaker effects (~25%), highlighting species-specific peptide efficacy .

- Leptin Interaction : RFRP-3 expression correlates with serum leptin in developing rats, but leptin-deficient (Ob) models show intact RFRP-3 maturation, suggesting leptin-independent pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.